

PLM-101: A Technical Overview of Target Engagement and Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PLM-101 is a preclinical, orally available small molecule inhibitor with demonstrated potent activity against key oncogenic driver kinases. Developed by PeLeMed Co., Ltd., **PLM-101** has been identified as a dual-target inhibitor implicated in cancers that have developed resistance to existing therapies. This technical guide provides a comprehensive summary of the available data on **PLM-101**'s target engagement, binding affinity, and mechanism of action, intended for professionals in the field of drug discovery and development.

Quantitative Data: Binding Affinity and Cellular Activity

PLM-101 has been characterized as a potent dual inhibitor of two distinct kinase pairs: FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), as well as RET and YES1 proto-oncogene 1 (YES1). Its efficacy has been quantified through both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of **PLM-101** against purified kinase enzymes. The data indicates high-affinity binding to the kinase targets at nanomolar concentrations.



Target Kinase	Mutant/Fusion Variant	Assay Type	IC50 (nM)
FLT3	FLT3-ITD	Kinase Assay	0.565[1]
RET	Wild-Type	Kinase Assay	0.849[1][2]
RET	KIF5B-RET	Kinase Assay	0.385[2][3]
RET	CCDC6-RET (PTC1)	Kinase Assay	0.587[2][3]
RET	CCDC6-RET-V804M	Kinase Assay	3.4[3]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

This table presents the IC50 or growth inhibition (GI50) values of **PLM-101** in various cancer cell lines, demonstrating its ability to inhibit the proliferation of cells harboring its target kinases.

Cell Line	Cancer Type	Key Mutation(s)	Assay Type	IC50 / GI50 (nM)
MV4-11	Acute Myeloid Leukemia	FLT3-ITD	WST-8 Assay	3.26[1]
MOLM-13	Acute Myeloid Leukemia	FLT3-ITD	WST-8 Assay	9.64[1]
MOLM-14	Acute Myeloid Leukemia	FLT3-ITD	WST-8 Assay	10.47[1]
Ba/F3	Pro-B	CCDC6-RET	Proliferation Assay	25.9[2]
Ba/F3	Pro-B	KIF5B-RET	Proliferation Assay	75.2[2]

Experimental Protocols

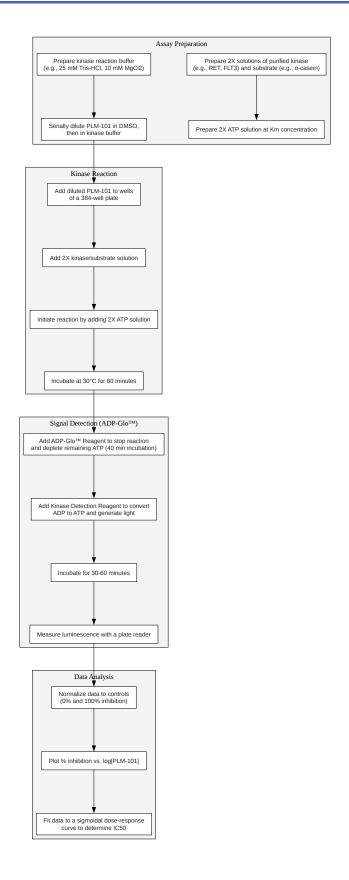
The following sections describe representative, detailed methodologies for the key experiments used to characterize **PLM-101**.



In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.





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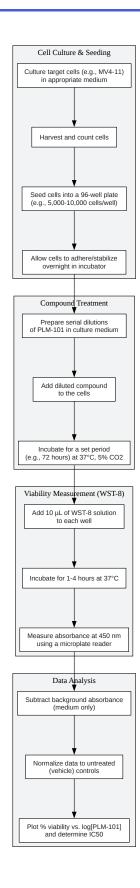
Caption: Workflow for a luminescent in vitro kinase inhibition assay.



Cell Viability / Anti-Proliferation Assay (WST-8)

This protocol describes a colorimetric method to measure the effect of a compound on the proliferation and viability of cancer cells. The WST-8 assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to produce an orange formazan dye.





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Caption: Workflow for a WST-8 cell viability and anti-proliferation assay.



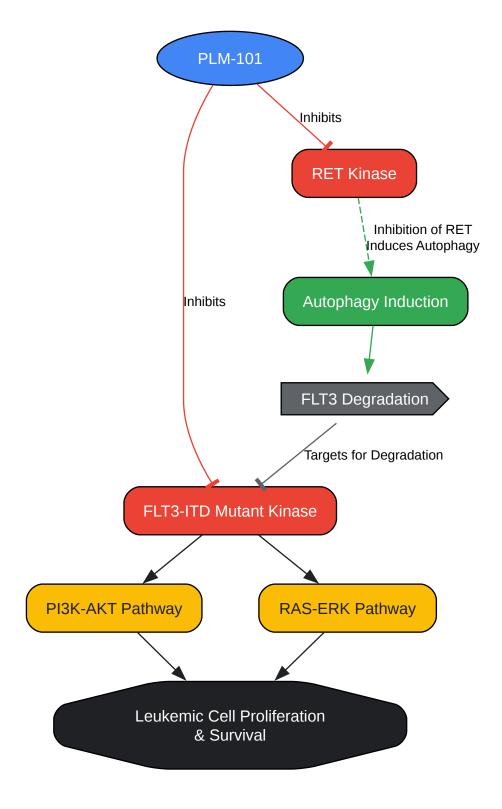
Signaling Pathways and Mechanism of Action

PLM-101 exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling pathways involved in tumor growth, survival, and metastasis.

Dual Inhibition of FLT3 and RET in Acute Myeloid Leukemia (AML)

In AML, **PLM-101** targets both the FLT3 kinase, which is frequently mutated, and the RET proto-oncogene. The inhibition of RET leads to the autophagic degradation of the FLT3 protein, providing a superior mechanism to agents that only target FLT3.[1][4] This dual action effectively shuts down downstream pro-survival signaling.[1]





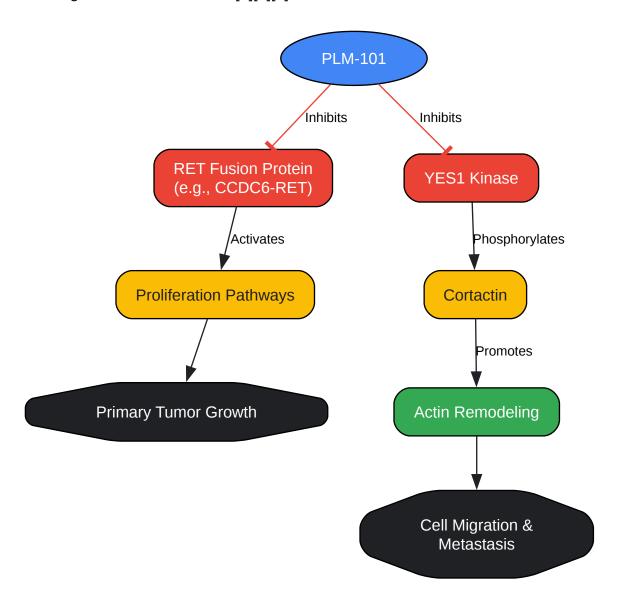
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Caption: **PLM-101** dual-inhibition mechanism in FLT3-ITD positive AML.

Dual Inhibition of RET and YES1 in Lung Cancer



In the context of lung cancer, **PLM-101**'s dual inhibition of RET and YES1 addresses both tumor growth and metastasis.[3][5] While RET inhibition targets primary tumor proliferation, the inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, which is crucial for cancer cell migration and metastasis.[2][3][5]



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Caption: **PLM-101** mechanism in RET-fusion lung cancer.

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